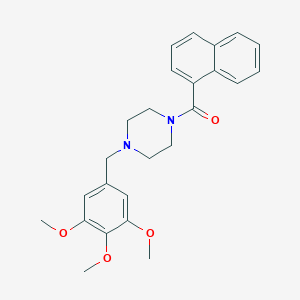
1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as NAP, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood. However, it has been suggested that 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine may exert its pharmacological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to interact with various receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is its high potency and selectivity for its target receptors. This makes it a valuable tool for studying the specific pathways and mechanisms involved in various diseases and conditions. However, one of the limitations of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One area of interest is the development of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the investigation of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine's potential as a novel anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves the reaction between 1-naphthoylpiperazine and 3,4,5-trimethoxybenzyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine |
|---|---|
Fórmula molecular |
C25H28N2O4 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
naphthalen-1-yl-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H28N2O4/c1-29-22-15-18(16-23(30-2)24(22)31-3)17-26-11-13-27(14-12-26)25(28)21-10-6-8-19-7-4-5-9-20(19)21/h4-10,15-16H,11-14,17H2,1-3H3 |
Clave InChI |
KYRYDSQGHFUSHM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B248434.png)








![1-(4-Ethylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248452.png)

![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)